Cas no 959236-12-5 (4-(trifluoromethyl)-1H-indole-3-carbaldehyde)

4-(trifluoromethyl)-1H-indole-3-carbaldehyde structure
959236-12-5 structure
Nombre del producto:4-(trifluoromethyl)-1H-indole-3-carbaldehyde
Número CAS:959236-12-5
MF:C10H6F3NO
Megavatios:213.15595293045
MDL:MFCD09954786
CID:1123190
PubChem ID:34175959

4-(trifluoromethyl)-1H-indole-3-carbaldehyde Propiedades químicas y físicas

Nombre e identificación

    • 4-(trifluoromethyl)-1H-Indole-3-carboxaldehyde
    • 4-(trifluoromethyl)-1H-indole-3-carbaldehyde
    • 4-(Trifluoromethyl)-1H-indole-3-carboxaldehyde (ACI)
    • F15931
    • MFCD09954786
    • SY056975
    • 4-(Trifluoromethyl)indole-3-carbaldehyde
    • SCHEMBL3676142
    • DB-348873
    • CS-12404
    • 959236-12-5
    • AC-29781
    • Z1509199160
    • AKOS022669253
    • CS-0374156
    • EN300-7464650
    • DTXSID201248166
    • MDL: MFCD09954786
    • Renchi: 1S/C10H6F3NO/c11-10(12,13)7-2-1-3-8-9(7)6(5-15)4-14-8/h1-5,14H
    • Clave inchi: YGSKOERZFUTESV-UHFFFAOYSA-N
    • Sonrisas: O=CC1C2C(=CC=CC=2C(F)(F)F)NC=1

Atributos calculados

  • Calidad precisa: 213.04014830g/mol
  • Masa isotópica única: 213.04014830g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 15
  • Cuenta de enlace giratorio: 1
  • Complejidad: 254
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 2.4
  • Superficie del Polo topológico: 32.9Ų

4-(trifluoromethyl)-1H-indole-3-carbaldehyde PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0546-250MG
4-(trifluoromethyl)-1H-indole-3-carbaldehyde
959236-12-5 95%
250MG
¥ 963.00 2023-04-12
Enamine
EN300-7464650-0.25g
4-(trifluoromethyl)-1H-indole-3-carbaldehyde
959236-12-5 95.0%
0.25g
$116.0 2025-03-11
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y08655-250mg
4-(Trifluoromethyl)-1H-indole-3-carbaldehyde
959236-12-5 95%
250mg
¥1529.0 2024-07-16
Chemenu
CM242973-1g
4-(Trifluoromethyl)-1H-indole-3-carbaldehyde
959236-12-5 95%
1g
$556 2021-08-04
Alichem
A199001066-5g
4-(Trifluoromethyl)-1H-indole-3-carbaldehyde
959236-12-5 98%
5g
$924.80 2023-08-31
eNovation Chemicals LLC
D696266-1g
4-(Trifluoromethyl)indole-3-carbaldehyde
959236-12-5 95%
1g
$320 2024-07-20
Enamine
EN300-7464650-0.1g
4-(trifluoromethyl)-1H-indole-3-carbaldehyde
959236-12-5 95.0%
0.1g
$83.0 2025-03-11
Enamine
EN300-7464650-0.5g
4-(trifluoromethyl)-1H-indole-3-carbaldehyde
959236-12-5 95.0%
0.5g
$218.0 2025-03-11
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y08655-5g
4-(Trifluoromethyl)-1H-indole-3-carbaldehyde
959236-12-5 95%
5g
¥11809.0 2024-07-16
Chemenu
CM242973-1g
4-(Trifluoromethyl)-1H-indole-3-carbaldehyde
959236-12-5 95%
1g
$588 2024-07-18

4-(trifluoromethyl)-1H-indole-3-carbaldehyde Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  0 °C; 0 °C → rt; 45 - 120 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt; 15 - 30 min, neutralized, rt
Referencia
Nature-inspired remodeling of (aza)indoles to meta-aminoaryl nicotinates for late-stage conjugation of vitamin B3 to (hetero)arylamines
Varun, Begur Vasanthkumar ; Vaithegi, Kannan ; Yi, Sihyeong ; Park, Seung Bum, Nature Communications, 2020, 11(1),

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  0 °C; 10 min, 0 °C
1.2 Solvents: Dimethylformamide ;  0 °C; 0 °C → 45 °C; 2 h, 45 °C; 45 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 9 - 10, rt
Referencia
Preparation of cyclic peptides was antibacterial compounds
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Cuprous iodide Solvents: Dimethylformamide ;  18 h, rt → 85 °C; 85 °C → rt
Referencia
Preparation of pyrimidinylindolecarboxamide derivatives and analogs for use as P2X7 receptor modulators
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  0 °C; 30 min, 0 °C; 1 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  1.5 h, 40 °C
Referencia
Preparation of amide compounds as B-Raf kinase inhibitors
, Japan, , ,

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Cuprous iodide Solvents: Dimethylformamide ;  18 h, rt → 85 °C; 85 °C → rt
Referencia
Preparation of heteroaryl amide analogs as P2X7 receptor modulators
, World Intellectual Property Organization, , ,

4-(trifluoromethyl)-1H-indole-3-carbaldehyde Raw materials

4-(trifluoromethyl)-1H-indole-3-carbaldehyde Preparation Products

Artículos recomendados

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:959236-12-5)4-(trifluoromethyl)-1H-indole-3-carbaldehyde
A916616
Pureza:99%/99%/99%
Cantidad:500.0mg/1.0g/5.0g
Precio ($):214.0/321.0/930.0